3-[2-(2-Methoxyphenyl)ethyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetraphen-10-one
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Overview
Description
3-[2-(2-Methoxyphenyl)ethyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetraphen-10-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, a tetrahydro-1,11-dioxa-3-azatetraphen core, and a methyl group
Preparation Methods
The synthesis of 3-[2-(2-Methoxyphenyl)ethyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetraphen-10-one involves several steps. One common method starts with the protection of salicylaldehyde to form 2-benzyloxy-benzyl chloride, followed by a series of reactions including Arbuzov reaction, Witting-Hommer reaction, and catalytic hydrogenation . Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted under specific conditions using reagents like halogens or nucleophiles. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
3-[2-(2-Methoxyphenyl)ethyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetraphen-10-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include 2-[2-(3-Methoxyphenyl)ethyl]phenol and other methoxyphenyl derivatives. Compared to these compounds, 3-[2-(2-Methoxyphenyl)ethyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetraphen-10-one has a unique structure that may confer specific advantages in terms of reactivity and biological activity .
Properties
Molecular Formula |
C25H23NO4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
10-[2-(2-methoxyphenyl)ethyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C25H23NO4/c1-16-23-18(13-21-19-8-4-5-9-20(19)25(27)30-24(16)21)14-26(15-29-23)12-11-17-7-3-6-10-22(17)28-2/h3-10,13H,11-12,14-15H2,1-2H3 |
InChI Key |
BBLATLKGUYTRED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CCC5=CC=CC=C5OC |
Origin of Product |
United States |
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